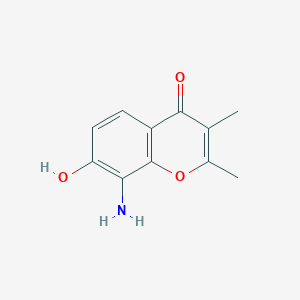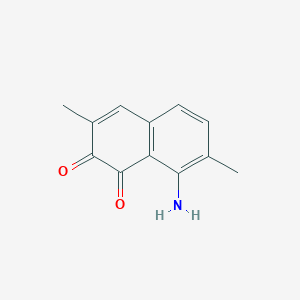
8-Amino-3,7-dimethylnaphthalene-1,2-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Amino-3,7-dimethylnaphthalene-1,2-dione is an organic compound belonging to the naphthoquinone family. This compound is characterized by its naphthalene core substituted with amino and methyl groups, making it a versatile molecule in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-Amino-3,7-dimethylnaphthalene-1,2-dione typically involves the following steps:
Starting Materials: The synthesis begins with naphthalene derivatives, which are subjected to nitration to introduce nitro groups.
Reduction: The nitro groups are then reduced to amino groups using reducing agents such as iron powder or tin chloride in acidic conditions.
Oxidation: The final step involves the oxidation of the naphthalene core to form the quinone structure using oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Nitration: Large quantities of naphthalene derivatives are nitrated in continuous flow reactors.
Catalytic Reduction: The reduction step is carried out using catalytic hydrogenation to improve efficiency and yield.
Automated Methylation: Automated systems are used for the methylation step to ensure precise control over reaction conditions.
Controlled Oxidation: The oxidation step is carefully controlled to prevent over-oxidation and ensure high purity of the final product.
化学反応の分析
Types of Reactions: 8-Amino-3,7-dimethylnaphthalene-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex quinone derivatives.
Reduction: Reduction reactions can convert the quinone structure back to the corresponding hydroquinone.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide are commonly used oxidizing agents.
Reduction: Iron powder, tin chloride, and catalytic hydrogenation are typical reducing agents.
Substitution: Halogenating agents, alkylating agents, and acylating agents are used for substitution reactions.
Major Products:
Oxidation Products: More complex quinones and naphthoquinone derivatives.
Reduction Products: Hydroquinone derivatives.
Substitution Products: Various substituted naphthalene derivatives with different functional groups.
科学的研究の応用
8-Amino-3,7-dimethylnaphthalene-1,2-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 8-Amino-3,7-dimethylnaphthalene-1,2-dione involves its interaction with biological molecules and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, affecting their function and activity.
Pathways Involved: It can modulate various biochemical pathways, including oxidative stress pathways and signal transduction pathways.
類似化合物との比較
1,4-Naphthoquinone: A structurally similar compound with different substitution patterns.
2-Methyl-1,4-naphthoquinone: Another naphthoquinone derivative with a methyl group at a different position.
8-Hydroxy-3,7-dimethylnaphthalene-1,2-dione: A hydroxylated derivative with similar properties.
Uniqueness: 8-Amino-3,7-dimethylnaphthalene-1,2-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its amino and methyl groups provide versatility in chemical reactions and potential biological activities.
特性
分子式 |
C12H11NO2 |
|---|---|
分子量 |
201.22 g/mol |
IUPAC名 |
8-amino-3,7-dimethylnaphthalene-1,2-dione |
InChI |
InChI=1S/C12H11NO2/c1-6-3-4-8-5-7(2)11(14)12(15)9(8)10(6)13/h3-5H,13H2,1-2H3 |
InChIキー |
LAUXVNLQTBBRHI-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C2=C(C=C1)C=C(C(=O)C2=O)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


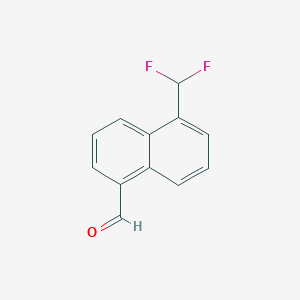
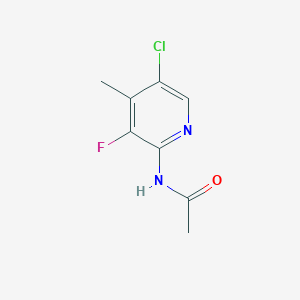

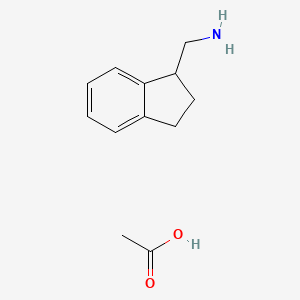
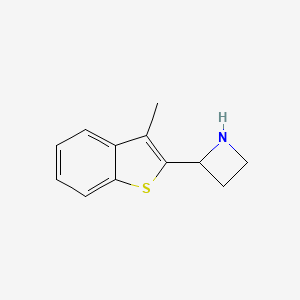
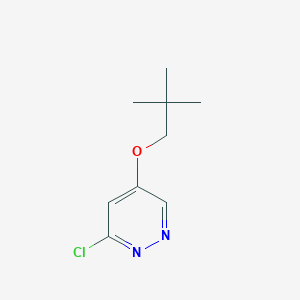


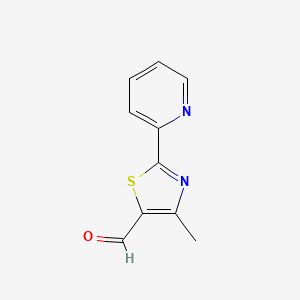
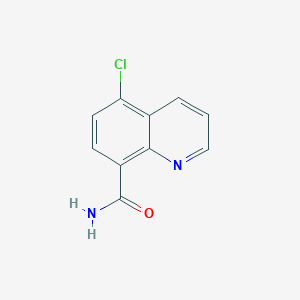
![1-amino-[1,2,4]triazolo[4,3-a]quinazolin-5(3H)-one](/img/structure/B11898103.png)


